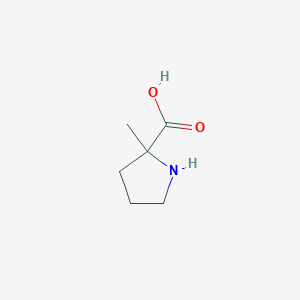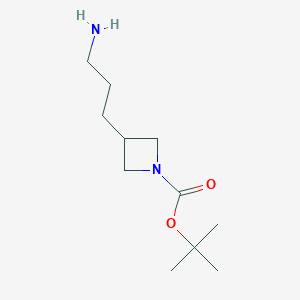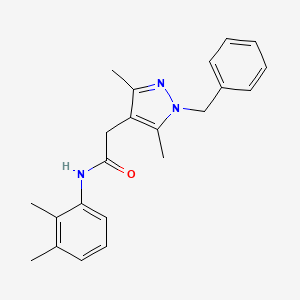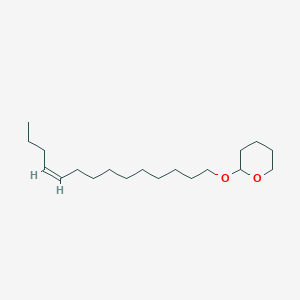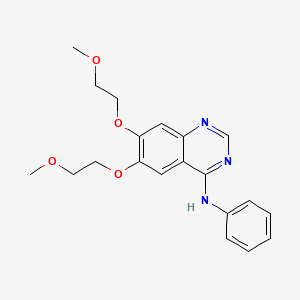
6,7-双(2-甲氧基乙氧基)-N-苯基喹唑啉-4-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine, also known as 6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine, is a useful research compound. Its molecular formula is C₂₀H₂₃N₃O₄ and its molecular weight is 369.41. The purity is usually 95%.
BenchChem offers high-quality 6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
癌症治疗
去乙炔基厄洛替尼是一种高度特异性和可逆的表皮生长因子受体酪氨酸激酶抑制剂,用于非小细胞肺癌(NSCLC)的靶向治疗 {svg_1} {svg_2}. 然而,厄洛替尼的疗效受到化疗期间耐药性发展的限制 {svg_3}.
抑制吲哚胺2,3-双加氧酶-1 (IDO1)
IDO1是一种限速的色氨酸分解代谢酶,在许多人类癌症中被激活。通过将厄洛替尼与苯基或苄基叠氮化物结合,设计了一系列基于厄洛替尼的1,2,3-三唑化合物。 这些化合物在体外实验中已显示出抑制IDO1活性的能力 {svg_4}.
其他化合物的合成
去乙炔基厄洛替尼可作为合成其他化合物的中间体。 例如,它已被用于改进三种取代的6,7-二羟基-4-喹唑啉胺的合成:坦度替尼、厄洛替尼和吉非替尼 {svg_5}.
分析方法开发
去乙炔基厄洛替尼已用于分析方法的开发和验证。 例如,它已被用于开发一种薄层色谱法定量测定散装厄洛替尼盐酸盐和药物制剂的方法 {svg_6}.
降解行为研究
已研究了去乙炔基厄洛替尼的降解行为。 发现它在酸性、热和光照条件下稳定,但在碱性和氧化应激条件下会发生明显降解 {svg_7}.
抑制癌细胞系增殖
厄洛替尼对PC-9(外显子19缺失)、H3255(L858R)、H1975(L858R + T790M)和BID007(A763-Y764insFQEA)肺癌细胞系的IC50值在7-1185 nM范围内 {svg_8}.
作用机制
Target of Action
The primary target of Desethynyl Erlotinib is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a protein found on the surface of both normal and cancer cells and plays a crucial role in cell growth and proliferation .
Mode of Action
Desethynyl Erlotinib acts as a reversible tyrosine kinase inhibitor . It binds to the intracellular tyrosine kinase domain of EGFR, blocking the autophosphorylation of EGFR . This inhibition obstructs the significant signals responsible for cancer cell development, thus preventing cancer development and spread .
Biochemical Pathways
By inhibiting EGFR, Desethynyl Erlotinib affects several downstream pathways involved in cell proliferation, growth, migration, invasion, and survival . These include the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which are critical for cell survival and proliferation .
Pharmacokinetics
Erlotinib, a structurally similar compound, is described by a two-compartment model with first-order extravascular absorption kinetics . There is a time delay of approximately 2 hours between Erlotinib plasma concentrations and EGFR degradation .
Result of Action
The inhibition of EGFR by Desethynyl Erlotinib leads to a decrease in cancer cell proliferation and survival . This results in the suppression of tumor growth and potentially the regression of the tumor .
Action Environment
The action, efficacy, and stability of Desethynyl Erlotinib can be influenced by various environmental factors. For instance, genetic variations in the cytochrome P450 (CYP) enzymes, specifically CYP1A2, can influence the pharmacokinetics of Erlotinib
安全和危害
未来方向
The compound and its derivatives have been studied for their potential as novel anti-cancer agents . The in-vitro study results were found to be in agreement with the predictions from in-silico data . The selected molecules were further subjected to get the possible mechanism of action against different cancer cells .
生化分析
Biochemical Properties
6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine has been found to exhibit strong tyrosinase inhibitory activity . It suppresses tyrosinase activity in a competitive way and quenches the fluorescence of the enzyme through a static mechanism .
Cellular Effects
The compound, being structurally similar to erlotinib, may have potential effects on various types of cells and cellular processes . Erlotinib is known to improve overall survival by 19% and progression-free survival by 29% when added to chemotherapy in non-small cell lung cancer .
Molecular Mechanism
The molecular mechanism of 6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine involves the inhibition of tyrosinase, an enzyme crucial for melanin synthesis . The compound binds to tyrosinase, increasing its hydrophobicity and facilitating non-radiative energy transfer .
Dosage Effects in Animal Models
Erlotinib, a similar compound, has been studied extensively and its dosage effects are well-documented .
Metabolic Pathways
6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine is likely to be involved in metabolic pathways similar to erlotinib, given their structural similarity . Erlotinib is metabolized primarily by CYP3A4, with less contribution from CYP1A2 .
Transport and Distribution
Erlotinib, a similar compound, is known to be transported and distributed via various mechanisms .
Subcellular Localization
Given its structural similarity to erlotinib, it may share similar localization patterns .
属性
IUPAC Name |
6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-24-8-10-26-18-12-16-17(13-19(18)27-11-9-25-2)21-14-22-20(16)23-15-6-4-3-5-7-15/h3-7,12-14H,8-11H2,1-2H3,(H,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEPRWDRWNAAFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC=C3)OCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3AR,6aS)-6-hydroxy-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B1144567.png)

![N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B1144572.png)

